molecular formula C8H17NO2 B1521361 (4-Isopropylmorpholin-2-yl)methanol CAS No. 40987-47-1

(4-Isopropylmorpholin-2-yl)methanol

Cat. No.: B1521361
CAS No.: 40987-47-1
M. Wt: 159.23 g/mol
InChI Key: UUAGIRDSIZQDKG-UHFFFAOYSA-N
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Description

“(4-Isopropylmorpholin-2-yl)methanol” is a chemical compound with the CAS Number: 40987-47-1 . It has a molecular weight of 159.23 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H17NO2/c1-7(2)9-3-4-11-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 159.23 and is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Methanol in Lipid Dynamics Study

Methanol, a common solubilizing agent, has a significant impact on lipid dynamics, particularly in the study of transmembrane proteins/peptides in biological and synthetic membranes. Research demonstrates that methanol can enhance the mixing of isotopically distinct lipid vesicle populations, thereby accelerating transfer and flip-flop kinetics. This effect underscores the role of methanol in influencing the structure-function relationship associated with bilayer composition, crucial for cell survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).

Synthesis and Characterisation of Polymers

Copolymers synthesized from 2-methacryloyloxyethylphosphorylcholine (MPC) and lauryl methacrylate (LMA) have shown potential in coating blood filtration devices. The study highlights how methanol's solubility characteristics influence the physical properties of these polymers, making them suitable for medical applications such as leukocyte filtration materials. This finding is pivotal for developing hemocompatible materials with improved performance and reliability (Lewis et al., 2000).

Methanol in Organic-Inorganic Hybrid Catalysts

Research on organic-inorganic hybrids for the catalytic elimination of gaseous methanol has unveiled two new compounds synthesized via the hydrothermal method. These compounds, derived from Keggin polyoxoanions and organic ligands, demonstrate enhanced catalytic activity and stability for methanol elimination, pointing to novel applications in air purification and environmental protection (Qia, 2015).

Methanol in Methylotrophic Bacteria Biotechnology

Methylotrophic bacteria, which can metabolize methanol, are of significant interest for biotechnological applications. These bacteria are capable of producing single-cell proteins and various chemicals, showcasing methanol's potential as an alternative carbon source for sustainable bioprocesses. Advances in genetic engineering and metabolic understanding of methylotrophs highlight the feasibility of methanol-based industrial biotechnology for producing fine and bulk chemicals (Schrader et al., 2009).

Methanol Dehydrogenases and Rare-Earth Elements

The study of methanol dehydrogenases (MDHs) in methylotrophic bacteria reveals the crucial role of rare-earth elements (REEs) in these enzymes. Unlike traditional MDHs that bind calcium, XoxF-MDHs incorporate REEs, possibly enhancing their catalytic efficiency. This discovery opens new avenues for understanding methanol metabolism and its applications in environmental biotechnology and renewable energy sources (Keltjens et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “(4-Isopropylmorpholin-2-yl)methanol” are not available in the search results, there is a growing interest in renewable methanol due to its potential use as a chemical feedstock and its role in achieving carbon neutrality . This could potentially influence future research and applications of “this compound”.

Mechanism of Action

Mode of Action

It’s known that the compound contains a morpholine derivative that includes a hydroxyl group and an isopropyl group attached to the nitrogen atom. These functional groups may interact with biological targets, leading to changes in cellular processes.

Biochemical Pathways

Morpholine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that (4-Isopropylmorpholin-2-yl)methanol could potentially influence a variety of biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many compounds .

Properties

IUPAC Name

(4-propan-2-ylmorpholin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(2)9-3-4-11-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAGIRDSIZQDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284492
Record name 4-(1-Methylethyl)-2-morpholinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40987-47-1
Record name 4-(1-Methylethyl)-2-morpholinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40987-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methylethyl)-2-morpholinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(propan-2-yl)morpholin-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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